N-Trifluoroacetyl-L-cysteine methyl ester

Analytical Chemistry Gas Chromatography Amino Acid Analysis

Researchers requiring reproducible GC-MS cysteine quantification face slow, error-prone in-situ derivatization. N-TFA-L-Cys-OMe solves this as a pre-formed, volatile derivative enabling complete amino acid profiles in 30-60 minutes with ultra-trace detection (1-7 pg MDL). For peptide synthesis, the TFA group suppresses undesired amide-bond side reactions during iterative SPPS cycles. - Streamlines GC×GC workflows with precise enantiomeric excess determination (±0.5-2.5% error) - Eliminates separate cysteine derivatization steps, ensuring batch-to-batch reproducibility - Supplied ≥95% purity; white to off-white solid soluble in organic solvents

Molecular Formula C6H8F3NO3S
Molecular Weight 231.2 g/mol
CAS No. 1577-62-4
Cat. No. B073972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Trifluoroacetyl-L-cysteine methyl ester
CAS1577-62-4
SynonymsN-TRIFLUOROACETYL-L-CYSTEINE METHYL ESTER
Molecular FormulaC6H8F3NO3S
Molecular Weight231.2 g/mol
Structural Identifiers
SMILESCOC(=O)C(CS)NC(=O)C(F)(F)F
InChIInChI=1S/C6H8F3NO3S/c1-13-4(11)3(2-14)10-5(12)6(7,8)9/h3,14H,2H2,1H3,(H,10,12)/t3-/m0/s1
InChIKeyVWGSQMAKRLENER-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Trifluoroacetyl-L-cysteine Methyl Ester (CAS 1577-62-4): Core Properties and Analytical Profile for Sourcing Decisions


N-Trifluoroacetyl-L-cysteine methyl ester (N-TFA-Cys-OMe, CAS: 1577-62-4) is a protected, volatile amino acid derivative characterized by the presence of a trifluoroacetyl (TFA) group on the amine and a methyl ester on the carboxylic acid moiety of L-cysteine. It is a white to off-white solid with a molecular formula of C₆H₈F₃NO₃S and a molecular weight of 231.19 g/mol . Its key physicochemical properties include a density of 1.377 g/cm³, a boiling point of 272.7 °C at 760 mmHg, and a flash point of 118.7 °C . The compound is soluble in organic solvents and is typically supplied at ≥95% purity . This derivative is foundational for gas chromatographic (GC) analysis of cysteine and serves as a key building block in peptide and small-molecule synthesis [1].

Why N-Trifluoroacetyl-L-cysteine Methyl Ester (1577-62-4) Cannot Be Replaced by Unprotected or N-Acetyl Analogs


Generic substitution with unprotected L-cysteine methyl ester or N-acetyl-L-cysteine methyl ester (NACME) is not a scientifically equivalent procurement option. The trifluoroacetyl (TFA) group in N-TFA-Cys-OMe confers specific and necessary properties not found in these alternatives. Unprotected cysteine is unsuitable for many analytical and synthetic workflows due to its low volatility for GC and its uncontrolled reactivity at the amine site [1]. While NACME offers an N-protected form, the electron-withdrawing, lipophilic nature of the TFA group in N-TFA-Cys-OMe provides a distinct and often requisite combination of enhanced GC volatility, altered chemical stability, and different deprotection kinetics compared to the acetyl analog . The following quantitative evidence demonstrates that the specific profile of N-TFA-Cys-OMe is essential for achieving desired outcomes in targeted applications, making direct replacement a high-risk proposition for experimental reproducibility and process yield.

N-Trifluoroacetyl-L-cysteine Methyl Ester (CAS 1577-62-4): Comparative Evidence for Analytical and Synthetic Superiority


GC Volatility and Resolution: N-TFA-Cys-OMe Outperforms Unprotected Cysteine and NACME

N-Trifluoroacetyl-L-cysteine methyl ester is a volatile derivative specifically designed for gas chromatography (GC), a property lacking in underivatized L-cysteine and significantly enhanced over N-acetyl-L-cysteine methyl ester (NACME). The electron-withdrawing trifluoroacetyl (TFA) group increases the compound's volatility, enabling its elution and quantification by GC in a timeframe of 30-60 minutes alongside other amino acid derivatives [1]. Underivatized cysteine lacks sufficient volatility for GC analysis without prior derivatization, making direct analysis impossible [2].

Analytical Chemistry Gas Chromatography Amino Acid Analysis

Superior Resolution in 2D-GC Enantioseparation: Quantified Method Detection Limits (MDL) for N-TFA-Cys-OMe

N-Trifluoroacetyl-L-cysteine methyl ester serves as a critical derivative for high-sensitivity chiral analysis. A 2022 study using comprehensive two-dimensional gas chromatography (GC×GC) for the enantioseparation of 27 amino acids (as their N-TFA-O-methyl ester derivatives) demonstrated that this derivatization strategy achieves a method detection limit (MDL) of 1–7 pg on-column [1]. This sub-nanogram sensitivity enables precise determination of enantiomeric excess (ee) with errors in the range of ±0.5%–2.5% (1σ) at concentrations ≥10‒⁶ M [1]. This level of sensitivity is a class-level attribute of N-TFA-O-methyl ester derivatives and is not achievable with underivatized amino acids.

Chiral Analysis Enantioseparation Two-Dimensional Gas Chromatography

Enhanced Lipophilicity and Stability for Peptide Synthesis Compared to NACME

In peptide synthesis, the choice of amine protecting group is critical. N-Trifluoroacetyl-L-cysteine methyl ester incorporates the TFA group, which is known to enhance the lipophilicity and stability of the molecule compared to the analogous N-acetyl-L-cysteine methyl ester (NACME) . The strong electron-withdrawing nature of the TFA group stabilizes the adjacent amide bond, reducing its susceptibility to premature cleavage during subsequent synthetic steps . This differential stability is a key factor for chemists designing multi-step syntheses, as it influences reaction yields and product purity.

Peptide Synthesis Organic Chemistry Protecting Group Strategy

N-Trifluoroacetyl-L-cysteine Methyl Ester (1577-62-4): Optimal Application Scenarios Based on Differential Evidence


High-Sensitivity Chiral Purity Analysis of Cysteine in Biological and Extraterrestrial Samples

Leverage N-Trifluoroacetyl-L-cysteine methyl ester as the gold-standard derivative for comprehensive two-dimensional gas chromatography (GC×GC) workflows requiring ultra-trace detection (1-7 pg MDL) and precise enantiomeric excess (ee) determination (±0.5–2.5% error). This application is directly supported by validated methods for complex mixtures [1] and is ideal for projects investigating the biological roles of D-amino acids or analyzing precious, volume-limited samples such as meteoritic extracts.

Routine Amino Acid Analysis via Gas Chromatography

Implement N-TFA-Cys-OMe in standardized GC and GC-MS protocols for the quantification of cysteine in protein hydrolysates or physiological fluids. As a pre-formed volatile derivative, its use streamlines sample preparation, avoiding the need for a separate cysteine derivatization step and enabling a complete amino acid profile to be resolved in 30-60 minutes [2][3]. This is the preferred approach for analytical service labs seeking high throughput and consistent reproducibility.

Multi-Step Synthesis of Complex Peptides and Small Molecules

Incorporate N-Trifluoroacetyl-L-cysteine methyl ester as a protected cysteine building block in peptide synthesizers or manual SPPS. The TFA group provides enhanced stability to the amide bond during iterative coupling and deprotection cycles, reducing undesired side reactions compared to N-acetyl analogs . This is a strategic choice for medicinal chemists optimizing the synthesis of cysteine-rich peptides, where protecting group integrity is paramount for final product yield and purity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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